molecular formula C10H14OS B8603629 2-(2-PHENYLETHOXY)ETHANETHIOL CAS No. 10160-69-7

2-(2-PHENYLETHOXY)ETHANETHIOL

Cat. No.: B8603629
CAS No.: 10160-69-7
M. Wt: 182.28 g/mol
InChI Key: HIRLXTIKJUQGLD-UHFFFAOYSA-N
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Description

2-(2-PHENYLETHOXY)ETHANETHIOL is an organic compound with the molecular formula C10H14OS. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenylethoxy group. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-PHENYLETHOXY)ETHANETHIOL can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(2-Phenylethoxy)ethanol with a thiolating agent such as thiourea. The reaction typically proceeds under basic conditions, where the thiourea displaces the hydroxyl group to form the thiol compound. The intermediate is then hydrolyzed to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the reaction of 2-(2-Phenylethoxy)ethanol with hydrogen sulfide gas in the presence of a catalyst. This method allows for the continuous production of the thiol compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-PHENYLETHOXY)ETHANETHIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, hydrogen peroxide, potassium permanganate.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Alkyl halides, thiourea.

Major Products Formed

    Oxidation: Disulfides, sulfinic acids, sulfonic acids.

    Reduction: Thiols.

    Substitution: Thioethers (sulfides).

Scientific Research Applications

2-(2-PHENYLETHOXY)ETHANETHIOL has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanethiol: Similar structure but lacks the ethoxy group.

    2-(2-Phenylethoxy)ethanol: Similar structure but contains a hydroxyl group instead of a thiol group.

    Phenethyl mercaptan: Another thiol compound with a similar phenylethyl structure.

Uniqueness

2-(2-PHENYLETHOXY)ETHANETHIOL is unique due to the presence of both a phenylethoxy group and a thiol group in its structure. This combination imparts distinct chemical properties, making it versatile for various applications in organic synthesis, biological studies, and industrial processes .

Properties

CAS No.

10160-69-7

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-(2-phenylethoxy)ethanethiol

InChI

InChI=1S/C10H14OS/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

HIRLXTIKJUQGLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOCCS

Origin of Product

United States

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